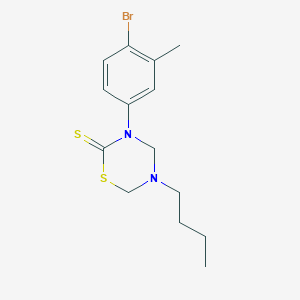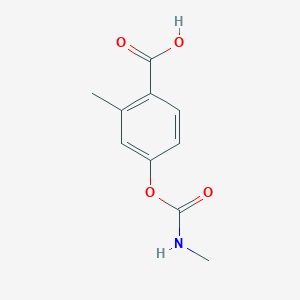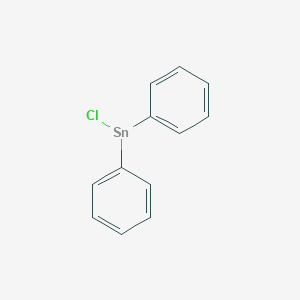
CID 5381446
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tranexamic acid . Tranexamic acid is a synthetic derivative of the amino acid lysine. It is widely used as an antifibrinolytic agent to prevent and treat excessive bleeding in various medical conditions, including trauma, surgery, and heavy menstrual bleeding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.
Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.
Oxidation: The alcohol is oxidized to 4-aminomethylcyclohexanone.
Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.
Industrial Production Methods
In industrial settings, the production of tranexamic acid involves similar steps but is optimized for large-scale synthesis. The process includes:
Catalytic hydrogenation: for the reduction step.
Oxidation: using oxidizing agents like potassium permanganate.
Carboxylation: using carbon dioxide under high pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group in tranexamic acid can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation is commonly used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of tranexamic acid, such as substituted amines and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Tranexamic acid is used to study the role of fibrinolysis in various biological processes.
Medicine: It is extensively researched for its antifibrinolytic properties and its use in treating bleeding disorders.
Industry: Tranexamic acid is used in the production of various pharmaceuticals and as an additive in certain industrial processes
Wirkmechanismus
Tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
ε-Aminocaproic acid: A structurally similar compound with antifibrinolytic properties
Uniqueness
Tranexamic acid is unique due to its high potency and specificity in inhibiting plasminogen activation. It has a stronger binding affinity to plasminogen compared to similar compounds, making it more effective in preventing fibrin degradation .
Eigenschaften
Molekularformel |
C12H10ClSn |
|---|---|
Molekulargewicht |
308.37 g/mol |
InChI |
InChI=1S/2C6H5.ClH.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
HIBHFDUQYQGVGD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
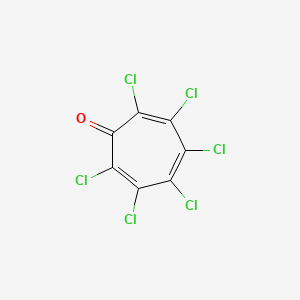
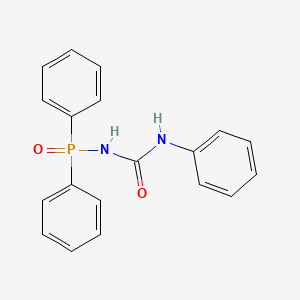


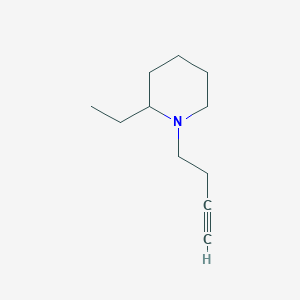
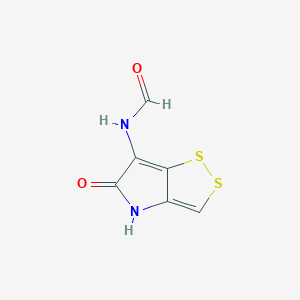

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
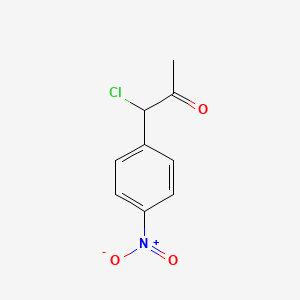
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
